molecular formula C11H9KO4S B1630237 Potassium;formaldehyde;naphthalene-2-sulfonate CAS No. 67828-14-2

Potassium;formaldehyde;naphthalene-2-sulfonate

Cat. No.: B1630237
CAS No.: 67828-14-2
M. Wt: 276.35 g/mol
InChI Key: APXDQDPANFFBQO-UHFFFAOYSA-M
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Description

Potassium;formaldehyde;naphthalene-2-sulfonate is a synthetic organic compound composed of a potassium salt of 2-naphthalenesulfonic acid polymerized with formaldehyde. This compound is known for its unique properties and has been widely used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;formaldehyde;naphthalene-2-sulfonate involves the polycondensation reaction of 2-naphthalenesulfonic acid with formaldehyde. The reaction is typically carried out in an aqueous medium, and the resulting polymer is then neutralized with potassium hydroxide to form the potassium salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route. The polycondensation reaction is conducted in large reactors, and the product is purified and dried to obtain the final compound. The process is optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Potassium;formaldehyde;naphthalene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of naphthalene derivatives.

    Substitution: The sulfonic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, naphthalene derivatives, and substituted naphthalene compounds.

Scientific Research Applications

Potassium;formaldehyde;naphthalene-2-sulfonate has been widely used in scientific research applications, particularly in the fields of biochemistry, molecular biology, and pharmacology. It has been used as a reagent in the preparation of various compounds, such as insulin, heparin, and other peptides. Additionally, it has been used in the synthesis of various pharmaceuticals, such as antifungal agents, antibiotics, and antiviral agents.

In the field of nanotechnology, this compound has been used in the preparation of nanomaterials, such as nanofibers, nanotubes, and nanowires. Its unique properties make it an ideal candidate for use in various industrial applications, including as a dispersing agent and emulsifying agent.

Mechanism of Action

The mechanism of action of Potassium;formaldehyde;naphthalene-2-sulfonate is not fully understood. it is believed that the compound acts as a chelating agent, binding to metals and other ions and preventing them from binding to other molecules. This chelation process can facilitate the synthesis of various compounds and increase the solubility of certain molecules in water.

Comparison with Similar Compounds

Similar Compounds

    Sodium poly(naphthaleneformaldehyde) sulfonate: This compound is similar in structure and function but uses sodium instead of potassium.

    Naphthalenesulfonic acid, methyl-, polymer with formaldehyde, sodium salt: Another similar compound that includes a methyl group and uses sodium.

Uniqueness

Potassium;formaldehyde;naphthalene-2-sulfonate is unique due to its specific potassium salt form, which can offer different solubility and reactivity properties compared to its sodium counterparts. This uniqueness makes it suitable for specific applications where potassium ions are preferred.

Biological Activity

Potassium formaldehyde naphthalene-2-sulfonate (PFNS) is a chemical compound that has garnered attention for its biological activity, particularly in aquatic environments. This article provides a detailed examination of its biological effects, including toxicity, biochemical impacts, and potential applications in bioremediation.

Chemical Structure and Properties

PFNS is a sulfonated derivative of naphthalene, which is synthesized through the reaction of naphthalene sulfonic acid with formaldehyde. The resulting compound is characterized by its solubility in water and ability to form complexes with various organic and inorganic substances.

Acute Toxicity

A study focused on the acute toxicity of 2-naphthalene sulfonate (a related compound) was conducted using the fish species Channa punctatus. The research determined the lethal dose (LD50) and observed significant mortality rates at varying concentrations. The LD50 was calculated to be around 0.5 mg/15 g body weight, indicating high toxicity levels. Behavioral changes were also noted, with a complete mortality rate at the highest concentration tested (1.0 mg/15 g) within 96 hours .

Biochemical Impact

The biochemical effects of PFNS were assessed through oxidative stress markers and genotoxicity tests. Key findings include:

  • Oxidative Stress : Increased levels of malondialdehyde (MDA), an indicator of lipid peroxidation, were observed after exposure to PFNS. Significant elevations in MDA levels were recorded at 24, 48, and 72 hours post-exposure, peaking at 96 hours before showing signs of recovery by 720 hours .
  • Antioxidant Enzyme Activity : Activities of superoxide dismutase (SOD), catalase (CAT), and glutathione-S-transferase (GST) were measured. A notable decrease in SOD and CAT activities was observed after 96 hours, suggesting a compromised antioxidant defense mechanism due to oxidative stress .

Genotoxicity Assessment

Genotoxic effects were evaluated using the micronucleus assay, which revealed a dose-dependent increase in micronucleus frequency among exposed fish. The highest mean frequency was noted at 240 hours post-exposure, indicating significant DNA damage due to PFNS exposure. Recovery trends were observed beyond this period, suggesting potential repair mechanisms in aquatic organisms .

Case Studies on Bioremediation Applications

Recent research has explored the use of PFNS in bioremediation processes. Its properties as a surfactant can enhance microbial degradation of polycyclic aromatic hydrocarbons (PAHs) in contaminated soils. A study demonstrated that bioaugmentation with methylotrophic cultures could achieve up to 90% removal efficiency for certain PAHs when combined with PFNS, highlighting its potential utility in environmental cleanup efforts .

Summary of Findings

The biological activity of potassium formaldehyde naphthalene-2-sulfonate reveals both toxicological concerns and potential applications in bioremediation:

Parameter Observation
LD50 ~0.5 mg/15 g body weight
Peak MDA Levels Significant increase at 96 hours
SOD Activity Decrease Up to 46.89% reduction at peak
Micronucleus Frequency Increase Highest at 240 hours
Bioremediation Efficiency Up to 90% removal of PAHs

Properties

IUPAC Name

potassium;formaldehyde;naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S.CH2O.K/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;1-2;/h1-7H,(H,11,12,13);1H2;/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXDQDPANFFBQO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=O.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9KO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67828-14-2
Record name 2-Naphthalenesulfonic acid, polymer with formaldehyde, potassium salt
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenesulfonic acid, polymer with formaldehyde, potassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium;formaldehyde;naphthalene-2-sulfonate
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Potassium;formaldehyde;naphthalene-2-sulfonate
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Potassium;formaldehyde;naphthalene-2-sulfonate
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Potassium;formaldehyde;naphthalene-2-sulfonate
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Potassium;formaldehyde;naphthalene-2-sulfonate

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